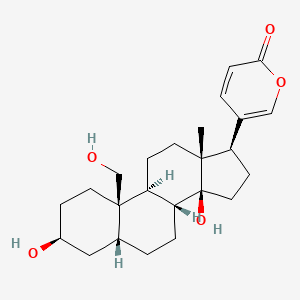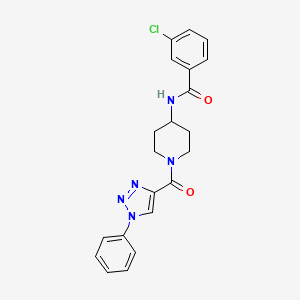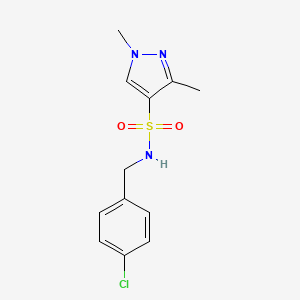
N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. The “N-(4-chlorobenzyl)” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine substitution at the 4th position. The “1,3-dimethyl-1H-pyrazole” indicates a pyrazole ring (a five-membered ring with two nitrogen atoms) with methyl groups (CH3) attached at the 1st and 3rd positions. The “4-sulfonamide” suggests a sulfonamide group (SO2NH2) attached at the 4th position .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would depend on the specific synthesis process and the stereochemistry of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzyl group might undergo electrophilic aromatic substitution reactions, and the sulfonamide group could participate in reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Biological Activities
Research on similar sulfonamide compounds has led to the discovery of their significant antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and found to possess high antibacterial activities against several pathogens (Azab, Youssef, & El-Bordany, 2013). Another study focused on synthesizing pyrazoline benzensulfonamides, incorporating both pyrazoline and sulfonamide pharmacophores, revealed their potential as carbonic anhydrase and acetylcholinesterase inhibitors, while exhibiting low cytotoxicity (Ozmen Ozgun et al., 2019).
Cyclooxygenase-2 Inhibition
The synthesis and biological evaluation of 1,5-diarylpyrazole class derivatives, including similar sulfonamide compounds, have identified their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammation process. This research has paved the way for the development of new therapeutic agents for inflammatory diseases (Penning et al., 1997).
Chemical Synthesis Enhancements
Advancements in chemical synthesis methods have also been reported, where a sulfur-functionalized aminoacrolein derivative was utilized for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This method has proven particularly useful in the synthesis of pyrazole-4-sulfonamides, demonstrating the compound's relevance in facilitating chemical reactions (Tucker, Chenard, & Young, 2015).
Hybrid Compound Development
Research has also explored the creation of sulfonamide-based hybrid compounds, highlighting their pharmacological significance across various medical applications due to their antibacterial, anti-carbonic anhydrase, and antitumor properties, among others. This underscores the flexibility and wide-ranging potential of sulfonamide derivatives in drug development (Ghomashi et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-9-12(8-16(2)15-9)19(17,18)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIYPUNQIKHXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

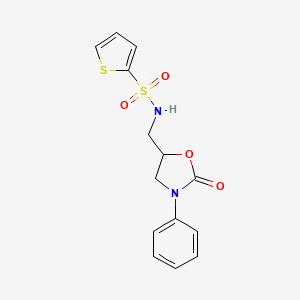

![3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2860799.png)
![N-(4-acetylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2860800.png)


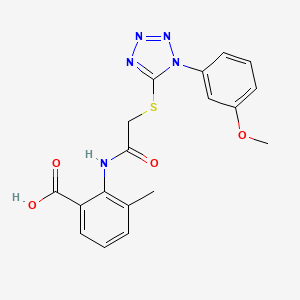

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2860810.png)
![2-(2-fluorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2860811.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2860812.png)
![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)
